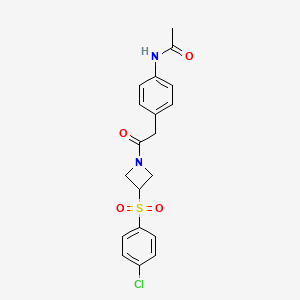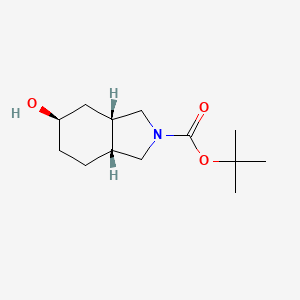
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Compounds related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated significant antimicrobial and anti-inflammatory properties. For example, derivatives containing the thioxothiazolidin-4-one structure have been shown to possess notable anti-inflammatory activity, with some compounds displaying significant effects against inflammation ((Sunder & Maleraju, 2013)). Similarly, a range of synthesized compounds exhibited antimicrobial activity, particularly against gram-positive bacteria and fungi, indicating their potential in treating microbial infections ((B'Bhatt & Sharma, 2017); (Aneja et al., 2011)).
Anticancer Potential
Research has indicated that certain thioxothiazolidin-4-one derivatives show promise in anticancer therapy. For instance, novel thioxothiazolidin-4-one derivatives were found to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential application in cancer treatment ((Chandrappa et al., 2010)).
Antifungal Efficacy
Compounds structurally related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have exhibited significant antifungal activity. This suggests their potential utility in developing new treatments for fungal infections ((Liu et al., 2014)).
Hypoglycemic Activity
In the context of diabetes treatment, derivatives of thioxothiazolidin-4-one have been explored for their hypoglycemic activity, with some compounds enhancing insulin action in experimental models ((Liu et al., 2008)).
Crystal Structure and Molecular Studies
The crystal structure and molecular properties of thioxothiazolidin-4-one derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential for pharmaceutical development ((Khelloul et al., 2016)).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine to form an imine intermediate, which is then reacted with 2-thioxothiazolidin-4-one to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "3-methoxypropylamine", "2-thioxothiazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Addition of 2-thioxothiazolidin-4-one to the imine intermediate and heating the mixture to reflux for several hours.", "Step 3: Isolation of the product by filtration and purification using standard techniques such as recrystallization or chromatography." ] } | |
CAS RN |
1010862-04-0 |
Product Name |
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |
Molecular Formula |
C17H17N3O2S2 |
Molecular Weight |
359.46 |
IUPAC Name |
4-hydroxy-3-(3-methoxypropyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10-11,21H,5,8-9H2,1H3/b13-10+ |
InChI Key |
KVMSACXBZMXERV-UVTDQMKNSA-N |
SMILES |
COCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



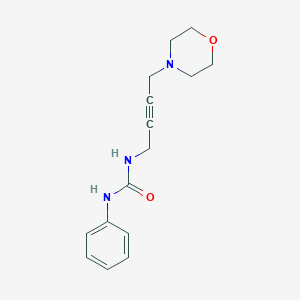
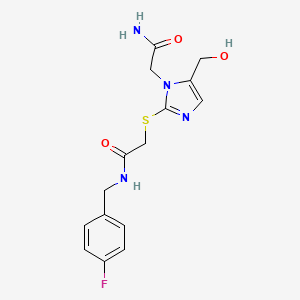


![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)
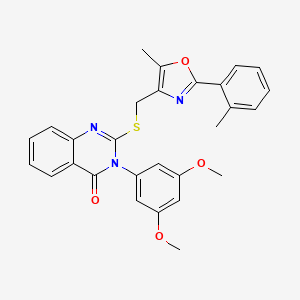
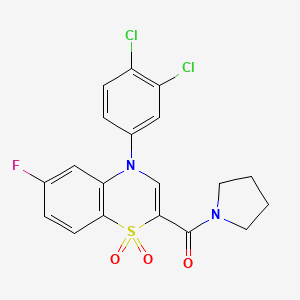

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

